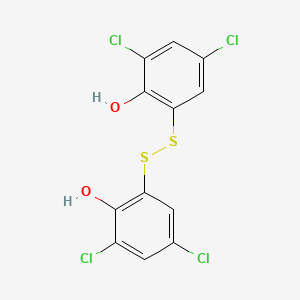
Dtbdcp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dtbdcp is an organic compound with the molecular formula C12H6Cl4O2S2. It is known for its distinctive structure, which includes two phenolic rings connected by a sulfur-sulfur bond. This compound is often used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dtbdcp typically involves the reaction of 4,6-dichlorophenol with sulfur dichloride (S2Cl2) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as dichloromethane. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Dtbdcp undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the sulfur-sulfur bond, leading to the formation of thiols.
Substitution: Halogen atoms in the phenolic rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
Dtbdcp has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies related to enzyme inhibition and protein modification.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and as an additive in certain formulations.
Mechanism of Action
The mechanism of action of Dtbdcp involves its interaction with biological molecules through its phenolic and sulfur groups. It can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The compound’s ability to disrupt microbial cell walls makes it effective as an antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Thiobis(4-chlorophenol)
- 2,2’-Dithiobis(4-methylphenol)
- 2,2’-Dithiobis(4-nitrophenol)
Uniqueness
Dtbdcp is unique due to the presence of chlorine atoms on the phenolic rings, which enhances its reactivity and antimicrobial properties compared to its analogs. The sulfur-sulfur bond also contributes to its distinctive chemical behavior .
Properties
CAS No. |
57548-07-9 |
|---|---|
Molecular Formula |
C12H6Cl4O2S2 |
Molecular Weight |
388.1 g/mol |
IUPAC Name |
2,4-dichloro-6-[(3,5-dichloro-2-hydroxyphenyl)disulfanyl]phenol |
InChI |
InChI=1S/C12H6Cl4O2S2/c13-5-1-7(15)11(17)9(3-5)19-20-10-4-6(14)2-8(16)12(10)18/h1-4,17-18H |
InChI Key |
YVALZDKTCRMZLQ-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1SSC2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl |
Canonical SMILES |
C1=C(C=C(C(=C1SSC2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl |
| 57548-07-9 | |
Synonyms |
2,2-dithiobis(4,6-dichlorophenol) DTBDCP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



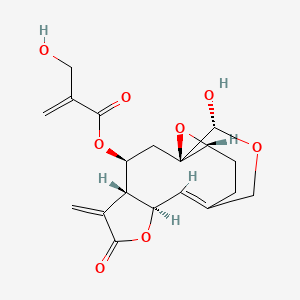

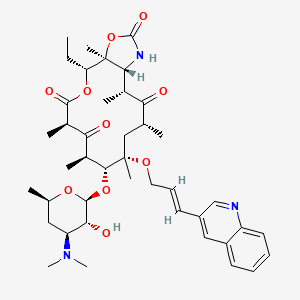

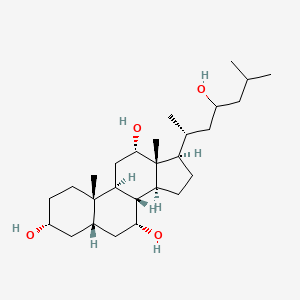
![(1R,9R)-1,13-dimethyl-10-(2-phenylethyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B1232348.png)



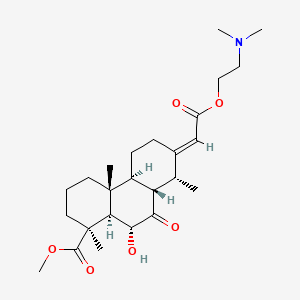

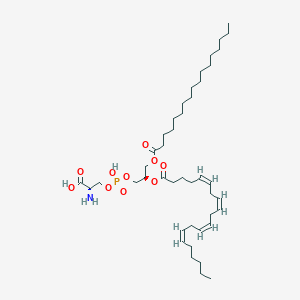
![N-[4-[(4-methyl-1-piperidinyl)methyl]phenyl]-1-[5-(1-pyrrolyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B1232359.png)
